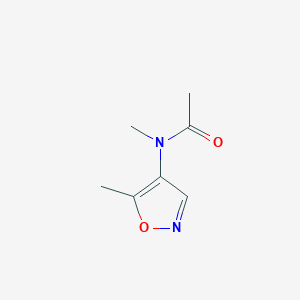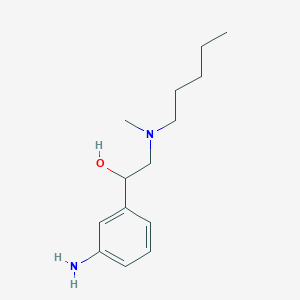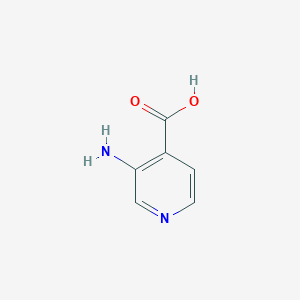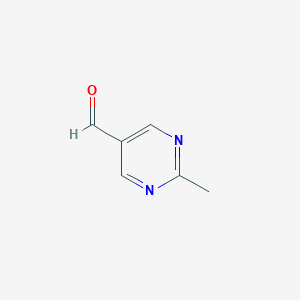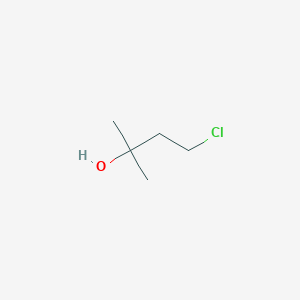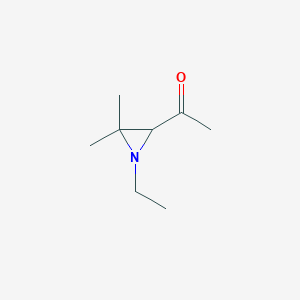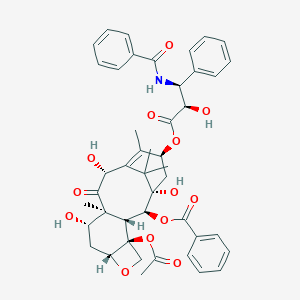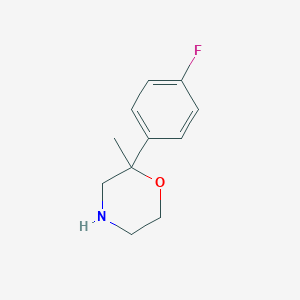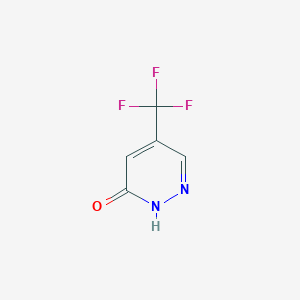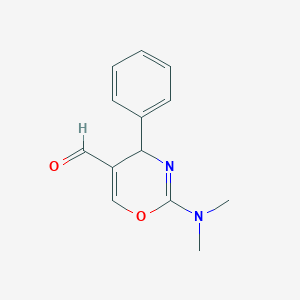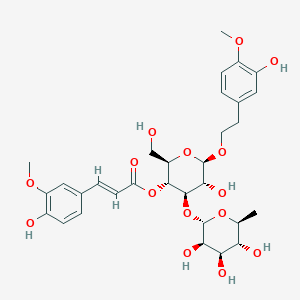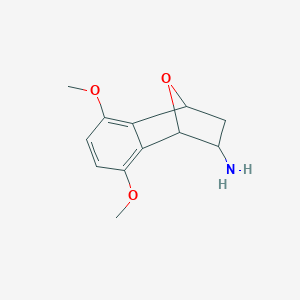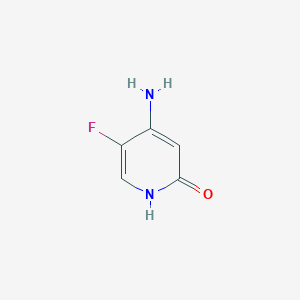![molecular formula C9H12O3S B021657 4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol CAS No. 104693-04-1](/img/structure/B21657.png)
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions. It was first approved by the United States Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis. Since then, it has been used for the treatment of various other inflammatory conditions such as gout, ankylosing spondylitis, and menstrual cramps. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment.
Mécanisme D'action
Sulindac is a nonselective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain. In addition, sulindac has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
Sulindac has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. In addition, sulindac has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Sulindac has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac has some limitations. It is a nonselective COX inhibitor, which means that it can cause gastrointestinal side effects such as ulcers and bleeding. In addition, sulindac has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of sulindac. One area of research is the development of more selective COX inhibitors that have fewer gastrointestinal side effects. Another area of research is the use of sulindac in combination with other drugs for the treatment of cancer. Sulindac has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease, and further research in these areas is needed. Finally, the use of sulindac in the prevention of cancer recurrence is an area of ongoing research.
Méthodes De Synthèse
Sulindac can be synthesized through a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-chloroethyl methanesulfonate to form 2-(methanesulfinyl)ethyl-2-aminobenzaldehyde. This intermediate is then cyclized to form 4-[2-(methanesulfinyl)ethyl]benzene-1,2-diol.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. Sulindac exerts its anticancer effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and inhibition of angiogenesis.
Propriétés
Numéro CAS |
104693-04-1 |
|---|---|
Nom du produit |
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol |
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(2-methylsulfinylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13(12)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
Clé InChI |
IMQIFINSHFBPIT-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CS(=O)CCC1=CC(=C(C=C1)O)O |
Synonymes |
1,2-Benzenediol, 4-[2-(methylsulfinyl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



